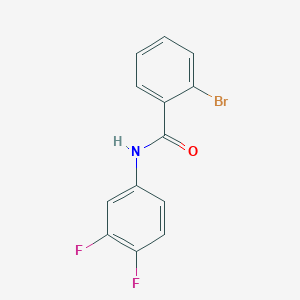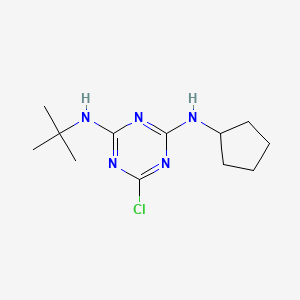![molecular formula C18H16FNO B5857083 (3-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5857083.png)
(3-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine, also known as F2MN, is a chemical compound that belongs to the class of phenylalkylamines. It is a selective serotonin receptor agonist that has been widely researched for its potential therapeutic applications. In
作用機序
(3-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine acts as a selective agonist for the 5-HT2A receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. When this compound binds to the 5-HT2A receptor, it activates a signaling pathway that leads to the release of other neurotransmitters such as dopamine and norepinephrine. This activation of the 5-HT2A receptor is believed to be responsible for the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and not yet fully understood. Studies have shown that this compound can modulate the activity of several neurotransmitter systems, including serotonin, dopamine, and norepinephrine. This compound has been shown to increase the release of these neurotransmitters in certain brain regions, which may contribute to its therapeutic effects. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which may be relevant to its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of (3-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine is its high selectivity for the 5-HT2A receptor, which allows for more precise targeting of this receptor subtype. This compound also has a relatively long half-life, which may allow for less frequent dosing compared to other antidepressant and anxiolytic medications. However, this compound is a relatively new compound, and its safety and efficacy have not yet been fully established. Additionally, this compound may have off-target effects on other neurotransmitter systems, which could lead to unwanted side effects.
将来の方向性
There are several potential future directions for research on (3-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine. One area of interest is the development of more selective and potent agonists for the 5-HT2A receptor, which may have improved therapeutic effects and fewer side effects. Another area of interest is the investigation of this compound's potential use in the treatment of other psychiatric and neurological disorders, such as schizophrenia and Alzheimer's disease. Finally, further research is needed to establish the safety and efficacy of this compound in human clinical trials.
合成法
The synthesis of (3-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine involves the reaction between 3-fluorophenylacetonitrile and 2-methoxy-1-naphthaldehyde in the presence of sodium borohydride as a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the amine product. The yield of the synthesis is typically around 50-60%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
(3-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine has been extensively studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and other mood disorders. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been investigated for its potential use in the treatment of substance abuse disorders, as it has been shown to reduce the reinforcing effects of drugs such as cocaine and methamphetamine.
特性
IUPAC Name |
3-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c1-21-18-10-9-13-5-2-3-8-16(13)17(18)12-20-15-7-4-6-14(19)11-15/h2-11,20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNPIXASPPHTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(mesityloxy)ethyl]morpholine](/img/structure/B5857002.png)
![[1-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B5857010.png)
![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5857023.png)
![ethyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5857032.png)

![(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5857047.png)
![1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B5857053.png)
![1-[2-(3-methyl-4-nitrophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5857066.png)


![2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5857096.png)


